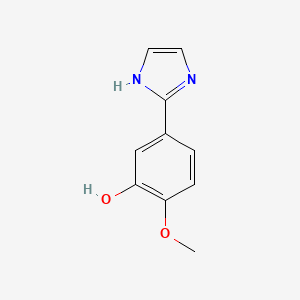
6-(5-(3-Fluorobenzyloxy)-2-ethoxybenzamido)pyridine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SHP394 is an orally active, selective, and allosteric inhibitor of protein tyrosine phosphatase SHP2. This compound has shown significant potential in cancer research due to its ability to inhibit SHP2, which is an oncogenic phosphatase involved in various signaling pathways that promote cell growth and survival .
Preparation Methods
The synthesis of SHP394 involves several steps, starting with the preparation of key intermediatesThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure high yield and purity .
Industrial production methods for SHP394 are designed to scale up the laboratory synthesis while maintaining the compound’s efficacy and safety. This involves optimizing reaction conditions, purification processes, and quality control measures to produce SHP394 in large quantities suitable for research and potential therapeutic use .
Chemical Reactions Analysis
SHP394 undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the functional groups on SHP394, potentially altering its activity.
Reduction: Reduction reactions can be used to modify the compound’s structure, affecting its binding affinity to SHP2.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in the synthesis and modification of SHP394.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
SHP394 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of SHP2 and its effects on various signaling pathways.
Biology: Helps in understanding the role of SHP2 in cellular processes such as growth, differentiation, and migration.
Medicine: Investigated for its potential therapeutic applications in treating cancers, particularly those with high SHP2 activity.
Industry: Utilized in the development of new drugs targeting SHP2 and related pathways.
Mechanism of Action
SHP394 exerts its effects by selectively inhibiting SHP2, a protein tyrosine phosphatase that plays a crucial role in several signaling pathways. SHP2 positively regulates receptor tyrosine kinase signaling by dephosphorylating and inactivating inhibitors. By inhibiting SHP2, SHP394 disrupts these signaling pathways, leading to reduced cell growth and survival. This mechanism is particularly effective in cancer cells that rely on SHP2 for proliferation .
Comparison with Similar Compounds
SHP394 is unique due to its high selectivity and potency as an SHP2 inhibitor. Similar compounds include:
SHP099: Another allosteric inhibitor of SHP2, but with different pharmacokinetic properties.
RMC-4550: A selective SHP2 inhibitor with distinct binding characteristics.
TNO155: An SHP2 inhibitor currently in clinical trials for cancer treatment.
Compared to these compounds, SHP394 has shown improved lipophilic efficiency, potency, and pharmacokinetic properties, making it a promising candidate for further research and development .
Properties
Molecular Formula |
C22H19FN2O5 |
|---|---|
Molecular Weight |
410.4 g/mol |
IUPAC Name |
6-[[2-ethoxy-5-[(3-fluorophenyl)methoxy]benzoyl]amino]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C22H19FN2O5/c1-2-29-19-8-7-17(30-13-14-4-3-5-16(23)10-14)11-18(19)21(26)25-20-9-6-15(12-24-20)22(27)28/h3-12H,2,13H2,1H3,(H,27,28)(H,24,25,26) |
InChI Key |
SJMHIFRVICBVEB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)OCC2=CC(=CC=C2)F)C(=O)NC3=NC=C(C=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Propanenitrile, 3-[[4-[(2-bromo-6-methyl-4-nitrophenyl)azo]-3-methylphenyl](2-hydroxyethyl)amino]-](/img/structure/B11927231.png)
![(2S,4R)-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]-1-[(2R)-3-methyl-2-{3-[4-({4-[(1r,3r)-3-({4-[(1R,5S)-3-[3-amino-6-(2-hydroxyphenyl)pyridazin-4-yl]-3,8-diazabicyclo[3.2.1]octan-8-yl]pyridin-2-yl}oxy)cyclobutoxy]piperidin-1-yl}methyl)piperidin-1-yl]-1,2-oxazol-5-yl}butanoyl]pyrrolidine-2-carboxamide](/img/structure/B11927233.png)

![((3AR,4R,6S,6aS)-2,2-dimethyl-6-(4-(methylthio)pyrrolo[2,1-f][1,2,4]triazin-7-yl)tetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methanol](/img/structure/B11927237.png)

![3-[4-[2-[[6-amino-9-[5-(ethylcarbamoyl)-3,4-dihydroxyoxolan-2-yl]purin-2-yl]amino]ethyl]phenyl]propanoic acid;hydrochloride](/img/structure/B11927247.png)

![[(Z)-non-2-enyl] 6-[2-(dimethylamino)ethylsulfanylcarbonyl-(4-oxo-4-pentadecan-8-yloxybutyl)amino]hexanoate](/img/structure/B11927267.png)
![tert-Butyl (2-(4-bromo-1-(2-hydroxyethyl)-1H-benzo[d]imidazol-2-yl)ethyl)carbamate](/img/structure/B11927269.png)
![[(6aR,9R,10S)-7,9-dimethyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-10-yl] acetate](/img/structure/B11927271.png)


